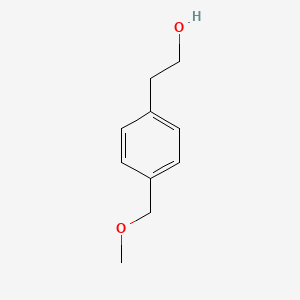

4-(Methoxymethyl)phenethyl alcohol

Description

4-(Methoxymethyl)phenol (C₈H₁₀O₃) is a phenolic compound characterized by a para-substituted methoxymethyl group (-CH₂-O-CH₃) and a hydroxyl group (-OH) on the aromatic ring. It serves as a physiological substrate for the flavoprotein vanillyl-alcohol oxidase (VAO) in the soil fungus Penicillium simplicissimum . VAO catalyzes its oxidative demethylation to produce 4-hydroxybenzaldehyde and methanol, with the carbonylic oxygen in the aldehyde originating from water . This reaction proceeds via a stable p-quinone methide intermediate, a key feature of its catalytic mechanism . Induction of VAO expression in P. simplicissimum is specifically triggered by 4-(Methoxymethyl)phenol, highlighting its metabolic relevance in fungal aromatic compound degradation .

Properties

IUPAC Name |

2-[4-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJWBKGBIVXBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303951 | |

| Record name | 4-(Methoxymethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343880-25-1 | |

| Record name | 4-(Methoxymethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343880-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of Phenethyl Alcohol

The foundational step in this route involves introducing a chloromethyl group at the para position of phenethyl alcohol. This is achieved via a chloromethylation reaction using formaldehyde, hydrochloric acid, and a Lewis acid catalyst (e.g., ZnCl₂). The ethyl alcohol substituent activates the aromatic ring, directing electrophilic attack to the para position.

Reaction Conditions:

-

Temperature: 40–120°C

-

Duration: 2–20 hours

-

Solvent System: Aqueous-organic biphasic mixture (e.g., water and toluene at a 1:5–5:1 ratio).

The intermediate 4-chloromethylphenethyl alcohol is isolated via extraction and purified through fractional distillation.

Methoxy Group Substitution

The chloromethyl group undergoes nucleophilic displacement with methoxide ions under alkaline conditions. Sodium methoxide (NaOCH₃) in methanol facilitates this substitution, yielding the target compound.

Optimized Parameters:

This step benefits from high regioselectivity, with yields exceeding 85% under optimal conditions.

Grignard Alkylation Approach

Synthesis of Methoxymethyl Grignard Reagent

A methoxymethyl Grignard reagent (CH₂OCH₃MgBr) is prepared by reacting methoxymethyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF). The reagent’s stability is enhanced by maintaining a temperature range of 0–78°C .

Critical Considerations:

Alkylation of Protected Phenethyl Alcohol

To prevent side reactions, the hydroxyl group of phenethyl alcohol is protected as a trityl ether (Triphenylmethyl group). The protected intermediate reacts with the methoxymethyl Grignard reagent in THF, followed by acidic deprotection to yield the final product.

Stepwise Protocol:

-

Protection: Phenethyl alcohol + Trityl chloride → Trityl-protected phenethyl alcohol.

-

Alkylation: Trityl-protected intermediate + CH₂OCH₃MgBr → 4-(methoxymethyl)phenethyl trityl ether.

-

Deprotection: Treatment with HCl in ethanol removes the trityl group.

Yield Enhancement:

Comparative Analysis of Methodologies

| Parameter | Halogenation-Substitution | Grignard Alkylation |

|---|---|---|

| Overall Yield | 80–90% | 70–85% |

| Reaction Complexity | Moderate | High |

| Scalability | Industrial-friendly | Requires inert conditions |

| By-products | Minimal (NaCl) | Trityl derivatives |

Key Advantages:

-

Halogenation-Substitution: Cost-effective reagents and straightforward purification.

-

Grignard Alkylation: Precise regiocontrol, suitable for sensitive substrates.

Industrial Production Considerations

Chemical Reactions Analysis

Oxidative Demethylation via Enzymatic Pathways

Vanillyl-alcohol oxidase (VAO) catalyzes the oxidative demethylation of 4-(methoxymethyl)phenolic derivatives. When 4-(methoxymethyl)phenethyl alcohol reacts with VAO under aerobic conditions:

-

The methoxymethyl group undergoes oxidation, forming a transient p-quinone methide intermediate (absorption peak at 364 nm).

-

This intermediate is hydrolyzed by water to yield 4-hydroxybenzaldehyde and methanol .

Mechanistic Steps:

-

Flavin reduction coupled with methoxymethyl group oxidation.

-

Formation of a binary enzyme-intermediate complex.

-

Hydrolytic cleavage of the quinone methide to release aldehyde .

| Parameter | Value | Source |

|---|---|---|

| Flavin reduction rate (k₁) | 3.3 s⁻¹ | |

| Intermediate decay rate (k₂) | 0.01 s⁻¹ | |

| Reoxidation rate (k₃) | 1.5 × 10⁵ M⁻¹s⁻¹ |

Protection/Deprotection of Hydroxyl Groups

The hydroxyl group on the ethyl chain can be protected using trityl (triphenylmethyl) groups for selective reactions:

-

Protection : Reacting with trityl chloride (TrCl) in dimethylaminopyridine (DMAP)/pyridine yields the trityl ether derivative .

-

Deprotection : Catalytic hydrogenation with 10% Pd/C in methanol/ethyl acetate removes the trityl group .

Example Synthesis (Patent CN111978154A):

-

Protect 4-bromophenethyl alcohol with TrCl.

-

Alkylate with n-octyl magnesium bromide.

-

Deprotect via hydrogenation to yield 4-octylphenethyl alcohol (20% yield) .

Chemoselective Transformations of Methoxymethyl Ethers

Aromatic methoxymethyl (MOM) ethers exhibit unique reactivity under silylation conditions:

-

Treatment with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl selectively cleaves the MOM group, forming silyl-protected intermediates .

-

This method avoids side reactions common in aliphatic MOM ethers .

Reaction Scheme:

Grignard Alkylation Reactions

The hydroxyl group can act as a leaving group after activation. For example:

-

Conversion to a bromide (e.g., using PBr₃) enables nucleophilic substitution with Grignard reagents (e.g., n-octyl magnesium chloride) .

Key Steps:

| Reagent | Yield | Conditions | Source |

|---|---|---|---|

| n-Octyl MgCl | 20% | THF, 120°C, 4 hr |

Acid-Catalyzed Ether Cleavage

Under acidic conditions, the methoxymethyl group can undergo hydrolysis:

Catalytic Hydrogenation

The benzyl alcohol moiety can be reduced to a methylene group under hydrogenation:

Comparative Reactivity Insights

Scientific Research Applications

Pharmaceutical Research

4-(Methoxymethyl)phenethyl alcohol has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including those with anti-inflammatory and analgesic activities. Its structural similarity to other phenolic compounds allows it to interact with biological targets effectively.

Flavor and Fragrance Industry

This compound is utilized as a flavoring agent due to its pleasant aroma, which resembles that of certain fruits and flowers. It is incorporated into perfumes and food products to enhance sensory appeal. The compound's stability under various conditions makes it suitable for long-lasting applications in this sector .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in chromatographic methods, particularly in fluorous biphasic catalysis reactions. Its defined structure allows for accurate quantification and comparison during complex analyses .

Agrochemical Applications

Research indicates that derivatives of this compound may exhibit insecticidal properties. As an intermediate in the synthesis of pyrethroid insecticides, it contributes to developing safer pest control methods with lower toxicity profiles compared to traditional chemicals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Pharmacological effects | Demonstrated anti-inflammatory properties in vitro, suggesting potential therapeutic uses. |

| Study B | Flavor profile analysis | Confirmed effectiveness as a flavor enhancer in various food products, improving consumer acceptance. |

| Study C | Insecticidal efficacy | Showed promising results in controlling pest populations with minimal environmental impact compared to conventional pesticides. |

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the oxidative demethylation of 4-(Methoxymethyl)phenol by vanillyl-alcohol oxidase, a p-quinone methide intermediate is formed . This intermediate plays a crucial role in the catalytic process, leading to the formation of the final product.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Catalytic Properties and Kinetic Parameters

VAO exhibits distinct catalytic behaviors toward 4-(Methoxymethyl)phenol and structurally related substrates like vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Key kinetic differences are summarized below:

Table 1: Kinetic Parameters of VAO-Catalyzed Reactions

| Compound | kcat (s⁻¹) | Km,S (mM) | Km,O2 (mM) | Source |

|---|---|---|---|---|

| 4-(Methoxymethyl)phenol | 3.1 | Not reported | 28 | |

| Vanillyl alcohol | 53.3 | 5160 | 28 |

- Turnover Rate: Vanillyl alcohol exhibits a significantly higher kcat (53.3 s⁻¹ vs. 3.1 s⁻¹ for 4-(Methoxymethyl)phenol), suggesting faster flavin reduction during catalysis .

- Substrate Affinity: The high Km,S for vanillyl alcohol (5160 mM) indicates lower binding affinity compared to 4-(Methoxymethyl)phenol, likely due to the polar benzylic hydroxyl group in vanillyl alcohol .

- Oxygen Dependence : Both substrates share similar Km,O2 values (28 mM), implying comparable oxygen-binding efficiency .

Mechanistic Differences

Intermediate Stability

- 4-(Methoxymethyl)phenol: Forms a stable p-quinone methide intermediate (λmax = 364 nm, ε = 46 mM⁻¹ cm⁻¹) during anaerobic reduction, which persists long enough to influence steady-state kinetics .

- Vanillyl Alcohol : Generates a transient intermediate with similar spectral features but rapid decomposition, resulting in only partial flavin reduction during catalysis .

Oxygen Source in Products

- 4-(Methoxymethyl)phenol: The carbonylic oxygen in 4-hydroxybenzaldehyde originates exclusively from water (97.64% ¹⁸O incorporation), confirming hydrolytic cleavage of the methoxyl group .

Structural Influences on Enzymatic Activity

Table 2: Structural Features and Functional Implications

- Methoxy Group Positioning: The para-methoxymethyl group in 4-(Methoxymethyl)phenol facilitates intermediate stabilization, whereas meta-substitution in vanillyl alcohol alters substrate orientation .

- Polarity Effects: Vanillyl alcohol’s benzylic hydroxyl group increases polarity, reducing binding affinity despite higher turnover .

Biological Activity

4-(Methoxymethyl)phenethyl alcohol, also known as 4-(methoxymethyl)-1-phenylethanol, is an organic compound with potential biological activities that have garnered attention in recent years. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

- Structural Characteristics : The compound features a phenethyl group with a methoxymethyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains. Its structural analogs have shown efficacy in inhibiting microbial growth, indicating a potential for similar activity in this compound.

- Anti-inflammatory Effects : Some studies highlight the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Activity : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors and enzymes involved in metabolic pathways. This interaction may lead to the modulation of signaling cascades that govern cellular responses to stress and inflammation.

Neuroprotective Effects

Research focused on the neuroprotective potential of phenolic compounds has indicated that derivatives can reduce oxidative stress markers in neuronal cell lines. In vitro studies demonstrated that compounds with similar structures can enhance cell viability under oxidative conditions . This suggests a promising avenue for further investigation into the neuroprotective capabilities of this compound.

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Potential (needs study) | Suggested (needs study) | Reported (limited data) |

| Phenethyl Alcohol | Moderate | Limited | Moderate |

| 2,4-Dimethoxyphenyl Ethanol | High | Moderate | High |

Q & A

Basic: What are the recommended methods for synthesizing 4-(Methoxymethyl)phenethyl alcohol, and how can purity be optimized?

Answer:

Synthesis typically involves alkylation or reduction of precursor compounds. For example, alkylation of 4-methylphenethyl alcohol with methoxymethyl halides in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (~80–100°C) is a common approach . To optimize purity:

- Use column chromatography with silica gel and a gradient elution system (e.g., hexane:ethyl acetate).

- Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc).

- Recrystallize from methanol or ethanol to achieve >95% purity, confirmed by NMR (e.g., δ 3.3 ppm for methoxymethyl protons) and HPLC (retention time ~8–10 min using C18 column) .

Advanced: How do isotopic labeling experiments (e.g., H₂¹⁸O) elucidate the enzymatic oxidation mechanism of this compound?

Answer:

Vanillyl-alcohol oxidase (VAO) catalyzes the oxidative demethylation of this compound to its aldehyde derivative. Isotope labeling with H₂¹⁸O reveals:

- Incorporation of ¹⁸O into the aldehyde product, confirming water participation in the catalytic cycle.

- Kinetic isotope effects (KIEs) measured at 355 nm and 393 nm indicate rate-limiting steps, such as hydride transfer or oxygen activation .

- Deconvolution of spectral data using tools like Specfit Global Analysis (v2.10) distinguishes intermediates, showing transient formation of a quinone methide .

Basic: What are the solubility and stability considerations for this compound in common solvents?

Answer:

- Solubility: Highly soluble in DMSO and methanol (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Use DMSO for biological assays but ensure concentrations <1% to avoid cytotoxicity .

- Stability: Store at −20°C under inert gas (N₂/Ar). Degrades in acidic/basic conditions via hydrolysis of the methoxymethyl group. Monitor degradation via HPLC-MS (m/z 166.1 for parent ion) .

Advanced: How can contradictory data on the antimicrobial activity of this compound be resolved?

Answer:

Discrepancies in MIC (Minimum Inhibitory Concentration) values for E. coli (reported as 50–200 µg/mL) may arise from:

- Strain-specific differences (e.g., membrane permeability in K-12 vs. BL21 strains).

- Assay conditions: Use standardized Mueller-Hinton broth (pH 7.2) and 37°C incubation.

- Quantify macromolecular synthesis inhibition via ³H-thymidine (DNA), ³H-uridine (RNA), and ³H-leucine (protein) incorporation assays to validate target specificity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Key signals include δ 4.4 ppm (CH₂OCH₃), δ 7.2–7.4 ppm (aromatic protons), and δ 63.5 ppm (methoxymethyl carbon) .

- FT-IR: Peaks at 3400 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C ether stretch) .

- HPLC-MS: ESI+ mode with m/z 166.1 [M+H]⁺; compare with CAS RN 702-23-8 reference standards .

Advanced: What computational methods predict the interaction of this compound with bacterial membranes?

Answer:

- Molecular dynamics (MD) simulations using GROMACS with lipid bilayers (e.g., POPC) reveal partitioning into membrane hydrophobic regions.

- Free energy calculations (e.g., PMF) quantify binding affinity (~−5 kcal/mol).

- QSAR models correlate logP (experimental: 1.8) with antimicrobial activity, highlighting lipophilicity as a critical parameter .

Basic: How should researchers handle safety risks associated with this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood due to potential respiratory irritation .

- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (WGK 3) .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 min .

Advanced: What strategies mitigate competing side reactions during methoxymethyl group functionalization?

Answer:

- Protecting Groups: Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before methoxymethylation .

- Catalysis: Use Pd/C or Ru-based catalysts for selective hydrogenation of intermediates.

- Kinetic Control: Optimize reaction temperature (e.g., 0°C for electrophilic substitution) to suppress over-oxidation .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

- Internal Standard: Used in fluorous biphasic catalysis due to its inertness and distinct NMR signals .

- Precursor: Converted to 4-(2-iodoethyl)phenol via reflux with HI (47%), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How does the methoxymethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS detects demethylated metabolites (m/z 152.1).

- Half-Life (t₁/₂): ~2–3 hours in microsomal assays, indicating moderate hepatic clearance.

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms; IC₅₀ >50 µM suggests low interaction risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.